3-Formylphenyl acetate
Overview
Description
3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is an organic compound with the molecular formula C9H8O3. It is a derivative of benzaldehyde, where the formyl group is positioned at the third carbon of the benzene ring, and an acetate group is attached to the same ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Scientific Research Applications
3-Formylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
3-Formylphenyl acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .
Mechanism of Action
Target of Action
It is known that esters like 3-formylphenyl acetate often undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a benzene ring .
Mode of Action
This compound interacts with its targets through various chemical reactions. One such reaction is the free radical reaction, where a hydrogen atom at the benzylic position is removed, resulting in a resonance-stabilized structure . This reaction is facilitated by the aromatic stabilization of the benzene ring .
Biochemical Pathways
Esters like this compound are known to be involved in the acetate pathway, which is crucial for the biosynthesis of polyketides and related compounds .
Result of Action
The removal of a hydrogen atom at the benzylic position can lead to various downstream effects, including the formation of new compounds through reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the presence of different catalysts, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
3-Formylphenyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA from acetate. This interaction is crucial for various metabolic processes, including energy production and lipid synthesis. Additionally, this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, this compound can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound can inhibit acetyl-CoA synthetase, thereby reducing the synthesis of acetyl-CoA and affecting metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular functions, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of acetyl-CoA. It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, which play key roles in metabolic processes. The compound can also affect metabolic flux and metabolite levels, leading to changes in energy production and lipid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s transport and distribution are essential for its biochemical activity and effects on cellular functions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s activity and function are closely related to its localization, as it interacts with specific enzymes and regulatory proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylphenyl acetate can be synthesized through several methods. One common method involves the esterification of 3-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 3-carboxyphenyl acetate.
Reduction: 3-hydroxymethylphenyl acetate.
Substitution: 3-hydroxybenzaldehyde.
Comparison with Similar Compounds
4-Formylphenyl acetate: Similar structure but with the formyl group at the fourth position.
2-Formylphenyl acetate: Formyl group at the second position.
3-Hydroxybenzaldehyde: Lacks the acetate group.
Uniqueness: 3-Formylphenyl acetate is unique due to the specific positioning of the formyl and acetate groups, which influences its reactivity and applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMZPWBUAGJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187808 | |
Record name | 3-Formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-78-2 | |
Record name | 3-(Acetyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34231-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-acetoxybenzaldehyde in the synthesis of triazole derivatives, and what are the potential applications of these synthesized compounds?
A1: 3-Acetoxybenzaldehyde serves as a crucial reagent in synthesizing novel triazole derivatives. [] Researchers reacted various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-acetoxybenzaldehyde, resulting in the formation of 3-alkyl(aryl)-4-(3-acetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These newly synthesized compounds were then characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy. Importantly, the study delved into the in vitro antioxidant properties of these triazole derivatives using methods like reducing power, free radical scavenging, and metal chelating activity assays. This research holds significant promise for developing new antioxidant agents with potential applications in various fields. []
Q2: How is 3-acetoxybenzaldehyde utilized in the synthesis of temoporfin, and what is the significance of this process?
A2: 3-Acetoxybenzaldehyde acts as a starting material in the multi-step synthesis of temoporfin, a clinically relevant photosensitizer. [] The synthesis involves the acetylation of 3-hydroxybenzaldehyde to yield 3-acetoxybenzaldehyde, which then undergoes a cyclization reaction with pyrrole. This crucial step forms 5,10,15,20-tetra(m-acetoxyphenyl)porphyrin. Subsequent deacetylation, reduction, and selective dehydrogenation steps ultimately yield temoporfin. This synthetic route highlights the versatility of 3-acetoxybenzaldehyde as a building block for complex molecules with therapeutic applications. []
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